molecular formula C9H8BrN3O2 B1433959 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1394004-05-7

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1433959
CAS No.: 1394004-05-7
M. Wt: 270.08 g/mol
InChI Key: DRAZMOLVMHCZCC-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a high-value chemical scaffold in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of novel protein kinase inhibitors (PKIs) . The pyrazolo[1,5-a]pyrimidine (PP) core is a notable class of heterocyclic compounds with demonstrated potent activity in targeted cancer therapy . This fused, planar bicyclic system is a privileged structure in drug discovery, and its synthetic versatility allows for extensive structural modifications to fine-tune pharmacological properties . The bromine atom at the 3-position and the ester group at the 2-position of this specific derivative are critical functional handles for further chemical exploration. These groups enable advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions and click chemistry, which are essential for introducing diverse substituents and enhancing the structural diversity of potential drug candidates . Researchers utilize this compound to generate libraries of derivatives aimed at inhibiting key kinases—such as CK2, EGFR, B-Raf, and MEK—that are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The inhibitory effects of PP-based compounds often function through ATP-competitive or allosteric mechanisms, disrupting aberrant signaling pathways that drive oncogenesis . By providing a strategically functionalized core structure, this reagent facilitates the discovery and optimization of compounds with improved kinase selectivity, binding affinity, and overall antiproliferative effects, making it a critical tool in oncology-focused hit-to-lead campaigns .

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6(10)8-11-4-3-5-13(8)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAZMOLVMHCZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=NC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164025
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394004-05-7
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394004-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

  • Starting Materials: 3-aminopyrazole derivatives and ethyl 3-ethoxyacrylate or ethyl propiolate derivatives.
  • Reaction Conditions:
    • Solvent: Ethanol or dimethylformamide (DMF)
    • Base: Cesium carbonate or organic bases such as lithium bis(trimethylsilyl)amide
    • Temperature: Typically 110–130 °C
    • Time: 4–18 hours under oxygen atmosphere or inert gas depending on the protocol
  • Mechanism: The nucleophilic amino group on the pyrazole attacks the electrophilic alkyne or alkene moiety of the ester derivative, followed by cyclization to form the fused heterocyclic ring.

Halogenation (Bromination) Step

  • Reagents: N-bromosuccinimide (NBS) is commonly used for selective bromination at the 3-position of the pyrazolo[1,5-A]pyrimidine ring.
  • Conditions:
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature
    • Time: Approximately 1 hour
  • Outcome: Efficient and selective bromination yielding 3-bromo derivatives with high purity and yield (up to 94%).

Alternative Routes via Pyridine Precursors

  • A patented method involves the preparation of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester through:
    • Reaction of 3-bromopyridine with hydroxylamine-O-sulfonic acid and organic bases (lithium or sodium bis(trimethylsilyl)amide) in tetrahydrofuran.
    • Followed by cyclization and purification steps including crystallization and drying.
    • Acidification and saponification steps to yield the ester or acid forms.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 3-aminopyrazole (5.00 g, 60.18 mmol), ethyl 3-ethoxyacrylate (13.01 g, 90.27 mmol), cesium carbonate (29.41 g, 90.27 mmol), DMF (100 mL), 110 °C, 4 h Cyclocondensation to form pyrazolo[1,5-a]pyrimidine intermediate 48
2 5-Chloropyrazolo[1,5-a]pyrimidine intermediate, phosphoryl chloride, 120 °C, 2 h Chlorination to form 5-chloropyrazolo[1,5-a]pyrimidine 80
3 5-Chloropyrazolo[1,5-a]pyrimidine (3.43 g, 22.34 mmol), N-bromosuccinimide (4.37 g, 24.57 mmol), DMF, RT, 1 h Bromination at 3-position to form 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine 94
4 Purification by filtration, washing, recrystallization Isolated pure this compound -

Summary of Key Research Findings

  • The cyclocondensation reaction is versatile and can be adapted with various dicarbonyl compounds and amino-pyrazoles to yield diverse pyrazolo[1,5-A]pyrimidine derivatives with yields ranging from 48% to over 80%.
  • Bromination using N-bromosuccinimide is highly efficient, selective, and mild, allowing the introduction of bromine at the 3-position without affecting other sensitive sites.
  • The use of bases such as cesium carbonate or lithium bis(trimethylsilyl)amide is critical for promoting cyclization and controlling reaction rates.
  • Purification typically involves recrystallization or silica gel chromatography, ensuring high purity for subsequent biological or chemical applications.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Cyclocondensation with ethyl 3-ethoxyacrylate 3-aminopyrazole, ethyl 3-ethoxyacrylate Cesium carbonate, ethanol or DMF 110–130 °C, 4–18 h 48–80% Versatile, scalable
Halogenation with N-bromosuccinimide Chlorinated pyrazolo[1,5-a]pyrimidine intermediates NBS, DMF RT, 1 h Up to 94% Selective bromination
Pyridine precursor route (patented) 3-bromopyridine, hydroxylamine-O-sulfonic acid Lithium bis(trimethylsilyl)amide, THF -70 to -50 °C, 12–16 h Not specified Involves multiple steps including cyclization and acidification

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. It has been identified as a precursor for developing kinase inhibitors, which are vital in treating cancers and other diseases. The compound's structure allows for modifications that enhance its bioactivity against specific molecular targets, including tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .

Case Studies
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of pyrazolo[1,5-A]pyrimidines have shown selective inhibition of protein kinases involved in tumor growth. The structural diversity achieved through functionalization of the bromine atom facilitates the development of more potent inhibitors .

Material Science

Novel Materials Development
The unique structural properties of this compound make it suitable for creating materials with specific electronic or photophysical characteristics. Researchers have been exploring its application in organic electronics and photonic devices due to its favorable electronic properties .

Synthesis Pathways
Various synthetic routes have been developed to enhance the yield and purity of this compound for material applications. Continuous flow reactors and automated synthesis platforms are being utilized to improve scalability and efficiency in production processes.

Biological Studies

Enzyme Inhibition Research
The compound is extensively used in biological studies to investigate enzyme inhibition mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies .

Research Findings
Studies have demonstrated that derivatives of this compound exhibit significant activity against certain enzymes, suggesting potential applications in treating diseases characterized by dysregulated enzymatic activity .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate for synthesizing specialty chemicals. Its versatility allows it to be employed in various chemical processes, enhancing the production of complex organic compounds .

Comparison with Similar Compounds

Ethyl 5-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylate (CAS: 1363405-21-3)

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Key Differences: Replacing bromine with chlorine reduces molecular weight and alters electronic properties. This compound is often used as a cost-effective alternative in early-stage drug discovery .

Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : ~260.06 g/mol (estimated)
  • Key Differences : The addition of a second chlorine atom at position 7 increases steric hindrance and may reduce solubility. Dichloro derivatives are commonly employed in multi-step syntheses requiring selective dehalogenation .

Ethyl 2-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1394003-51-0)

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • Key Differences : Bromine is positioned at C2 instead of C3. This regioisomerism significantly impacts reactivity; the C2 bromine may exhibit reduced leaving-group ability compared to C3 due to electronic effects of the adjacent ester group .

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8)

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • Key Differences : The hydroxyl group at C5 enhances hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions. This derivative is pivotal in synthesizing prodrugs or metal-binding agents .

Methyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1159981-95-9)

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.06 g/mol
  • The bromine at C6 positions this compound for regioselective modifications .

Reactivity in Cross-Coupling Reactions

  • Bromine at C3 : Enhances suitability for Suzuki-Miyaura couplings due to the favorable leaving-group ability of bromine compared to chlorine .
  • Dichloro Derivatives : Enable sequential functionalization, where one chlorine is selectively replaced while the other remains inert .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate 1394004-05-7 C₉H₈BrN₃O₂ 270.08 Br (C3), CO₂Et (C2)
Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate 1363405-21-3 C₉H₈ClN₃O₂ 225.63 Cl (C5), CO₂Et (C2)
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 1394003-51-0 C₉H₈BrN₃O₂ 270.08 Br (C2), CO₂Et (C3)

Biological Activity

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-A]pyrimidine family, characterized by a fused ring structure that incorporates both pyrazole and pyrimidine rings. The presence of the bromine atom at the 3-position enhances its reactivity, making it a versatile scaffold for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. This inhibition can lead to potential anticancer effects by disrupting signaling pathways associated with tumor growth .
  • Receptor Binding : It serves as a tool for studying receptor interactions, particularly in the context of drug discovery for diseases like cancer and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. It has been utilized in the development of kinase inhibitors that target specific cancer-related pathways .
  • Antiviral and Anti-inflammatory Effects : The compound has shown promise in antiviral research, potentially inhibiting viral replication. Additionally, its anti-inflammatory properties are being explored for therapeutic applications .

Research Findings and Case Studies

Recent studies have highlighted the versatility and effectiveness of this compound in various biological contexts:

  • Fluorescent Properties : Research demonstrated that pyrazolo[1,5-A]pyrimidines can act as fluorescent markers for lipid droplets in cancer cells, suggesting their utility in cellular imaging .
  • Synthesis and Functionalization : Innovative synthetic routes have been developed to create diverse derivatives with enhanced biological activity. For instance, site-selective cross-coupling reactions have allowed for the introduction of various functional groups that modulate biological properties .

Data Table: Biological Activities Overview

Activity TypeEffect/TargetReference
AnticancerTRK inhibition
AntiviralViral replication inhibition
Anti-inflammatoryCytokine modulation
Fluorescent markerLipid droplet visualization

Q & A

Basic: How can Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate be synthesized, and what key reaction conditions are required?

Answer:
The synthesis typically involves cyclocondensation of 5-amino-3-bromopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-3-bromopyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol yields the target compound. Optimization using KHSO₄ as a catalyst (1.5–2.0 equiv) enhances cyclization efficiency, achieving yields >85%. Key parameters include solvent polarity, temperature control (80–100°C), and reaction time (4–6 hours) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
1H/13C NMR and X-ray crystallography are essential. NMR identifies the bromo substituent (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH₂). X-ray analysis confirms the fused pyrazole-pyrimidine system, revealing planarity (dihedral angle <2° between rings) and bond lengths consistent with aromaticity (C–N: 1.32–1.38 Å) .

Basic: What are common functionalization reactions of the ester group in this compound?

Answer:
The ester group can be hydrolyzed to a carboxylic acid using NaOH/EtOH (reflux, 2 hours) or reduced to an alcohol with LiAlH₄ in THF (0°C to RT, 1 hour). Microwave-assisted hydrolysis (100°C, 30 minutes) improves efficiency (>95% conversion). Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst loading (1.2–1.5 equiv) are critical for yield optimization .

Advanced: What strategies enable regioselective Suzuki-Miyaura cross-coupling at the bromo substituent?

Answer:
Regioselective coupling at C-3 is achieved using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 90°C. Ligands like XPhos enhance selectivity for the bromo site over the pyrimidine ring. Sequential cross-coupling (e.g., arylboronic acids at C-3, followed by alkynylation at C-6) allows modular diversification while retaining the ester group. Yields range from 70–93% depending on steric/electronic effects of coupling partners .

Advanced: How does the bromo substituent influence reactivity in nucleophilic aromatic substitution (NAS) compared to chloro analogs?

Answer:
The bromo group undergoes NAS 5–10× faster than chloro derivatives due to its lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol). Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics with amines (e.g., piperidine) in DMSO at 60°C. Hammett analysis (ρ = +2.1) indicates a positively charged transition state stabilized by electron-withdrawing substituents .

Advanced: What computational methods predict the regioselectivity of electrophilic attacks on this compound?

Answer:
DFT calculations (B3LYP/6-311G**) map electrostatic potential surfaces, identifying C-5 (pyrimidine ring) as the most electron-deficient site (MEP: −0.35 e/ų). Frontier molecular orbital analysis (HOMO-LUMO gap: 4.8 eV) corroborates experimental regioselectivity for electrophilic sulfonation or nitration. Transition state modeling (IRC) validates activation barriers for competing pathways .

Advanced: How can Buchwald-Hartwig amination be applied to introduce amines at the bromo position?

Answer:
Pd₂(dba)₃ (2.5 mol%) with Xantphos (5 mol%) and Cs₂CO₃ in toluene (100°C, 12 hours) couples primary/secondary amines to the bromo site. Microwave irradiation (150°C, 2 hours) reduces reaction time while maintaining yields >85%. Substrate scope studies show tolerance for bulky amines (e.g., morpholine, 72% yield) but lower efficiency with electron-rich aryl amines .

Basic: How should researchers resolve contradictory NMR data when assigning substituent positions?

Answer:
Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. For example, HMBC cross-peaks between H-3 (δ 8.1 ppm) and C-5 (δ 145 ppm) confirm bromo placement. NOESY detects spatial proximity (e.g., methyl groups on adjacent rings). Cross-validation with synthetic intermediates (e.g., des-bromo analogs) resolves ambiguities .

Advanced: What catalytic systems enable direct C–H functionalization of the pyrimidine ring?

Answer:
Ru(bpy)₃Cl₂ (5 mol%) under visible light (450 nm) promotes C–H arylation at C-7 using aryl diazonium salts (MeCN, RT, 6 hours). Radical trapping experiments (TEMPO) confirm a photoredox mechanism. Substituted pyrimidines show moderate yields (40–65%) due to competing side reactions .

Basic: What are the recommended storage and handling protocols to prevent degradation?

Answer:
Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (hydrolysis risk). LC-MS monitoring (m/z 271 [M+H]+) every 6 months ensures stability. Decomposes above 210°C (DSC data), requiring controlled heating in reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

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